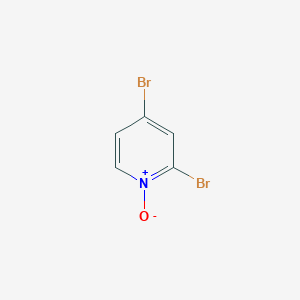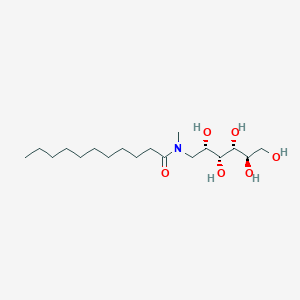
2,3-Difluoro-4-octoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-octoxybenzoic acid (DFOB) is an organic compound that belongs to the class of benzoic acids. It is a colorless and odorless crystalline solid that is widely used in scientific research. DFOB has been synthesized using different methods, and its applications in scientific research have been explored extensively.
Applications De Recherche Scientifique
2,3-Difluoro-4-octoxybenzoic acid has been used in various scientific research applications, including as a building block for the synthesis of other compounds, such as liquid crystals, chiral ligands, and other benzoic acid derivatives. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Moreover, this compound has been used as a stabilizer for the synthesis of nanoparticles, such as gold and silver nanoparticles.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-octoxybenzoic acid is not well understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in biological systems. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the protection of cells against oxidative stress. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Difluoro-4-octoxybenzoic acid has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound is not readily soluble in water, which may limit its use in aqueous systems. Moreover, this compound has a relatively short half-life in biological systems, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the use of 2,3-Difluoro-4-octoxybenzoic acid in scientific research. One direction is the development of this compound-based fluorescent probes for the detection of other metal ions, such as iron and lead. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Moreover, the use of this compound in combination with other compounds, such as nanoparticles and other drugs, may enhance its effectiveness in certain applications.
Conclusion:
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used in various fields, including medicine, materials science, and environmental science, and its use in scientific research is likely to expand in the future.
Méthodes De Synthèse
2,3-Difluoro-4-octoxybenzoic acid can be synthesized using different methods, including the reaction of 2,3-difluorobenzoic acid with octanol in the presence of a catalyst. The reaction produces this compound as a white solid with a yield of about 70%. The purity of the synthesized this compound can be improved using recrystallization techniques.
Propriétés
| 122265-96-7 | |
Formule moléculaire |
C15H20F2O3 |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
2,3-difluoro-4-octoxybenzoic acid |
InChI |
InChI=1S/C15H20F2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9H,2-7,10H2,1H3,(H,18,19) |
Clé InChI |
LKLUKBVDNAEEKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
SMILES canonique |
CCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Synonymes |
2,3-Difluoro-4-(octyloxy)-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















